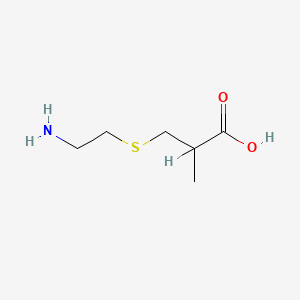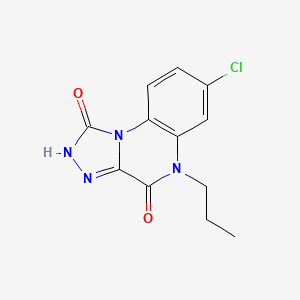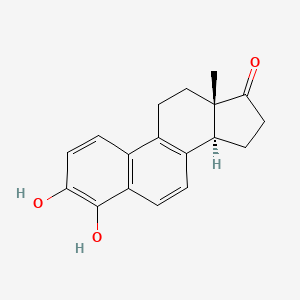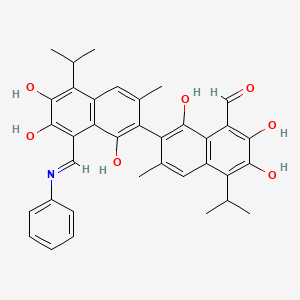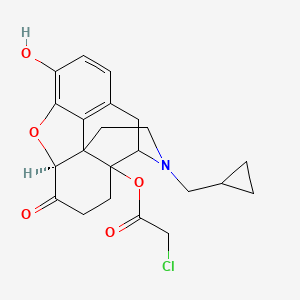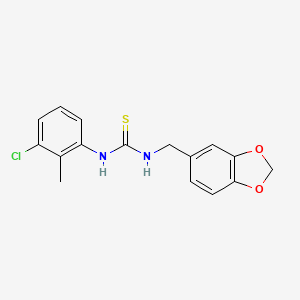
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-chloro-2-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-chloro-2-methylphenyl)thiourea is a member of thioureas.
Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Investigations
1-(1,3-Benzodioxol-5-yl)thiourea has been extensively studied for its molecular geometry using the B3LYP method of density functional theory (DFT). These studies provide significant insights into the vibrational assignment, electronic structure, and spectral analysis of the compound. The research reveals important parameters like the HOMO-LUMO energy gap and hyperpolarizability, offering theoretical support for spectral detection technologies in chemical analysis (Ragamathunnisa M et al., 2015).
Molecular Structure and Coordination Polymers
Research on similar thiourea derivatives, such as 1-benzoyl-3-phenylthiourea, has led to the discovery of new coordination polymers and molecular structures when combined with mercury(II) halides. This research is pivotal in understanding the molecular organization, stoichiometry, and hydrogen bonding patterns of these complexes, which is crucial for the development of new materials with specific chemical and physical properties (Okuniewski A et al., 2015).
In Vivo Biological Effects and Potential Therapeutic Applications
Investigations into the biological effects of thiourea derivatives, including those structurally related to 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-chloro-2-methylphenyl)thiourea, have shown significant results. For instance, the study of glucose-6-phosphatase inhibitory activity and potential antidiabetic effects in animal models has revealed the therapeutic potential of these compounds in treating diabetes complications (Naz S et al., 2020).
Antimicrobial and Computational Characterization
The structural, antimicrobial, and computational characterization of thiourea derivatives, like 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea, has been conducted to explore their potential as antimicrobial agents. These studies, including vibrational mode assignments and nuclear magnetic resonance calculations, are crucial for understanding the compound's behavior against pathogenic bacteria and fungi (Atis M et al., 2012).
Cytotoxicity and Anticancer Activities
Research on thiourea derivatives has also explored their potential in anticancer applications. Studies have been conducted to evaluate the cytotoxic effects of these compounds on various cancer cell lines, revealing significant anticancer activities and providing insights into their mechanisms of action (Ruswanto et al., 2015).
Propriétés
Nom du produit |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-chloro-2-methylphenyl)thiourea |
|---|---|
Formule moléculaire |
C16H15ClN2O2S |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-chloro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-12(17)3-2-4-13(10)19-16(22)18-8-11-5-6-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H2,18,19,22) |
Clé InChI |
VDACVOARPDKQHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



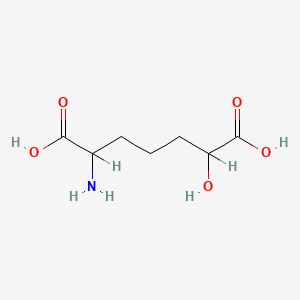
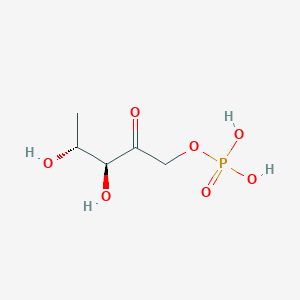
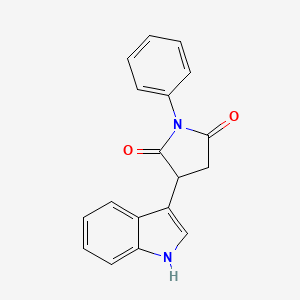
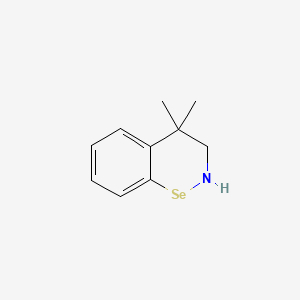

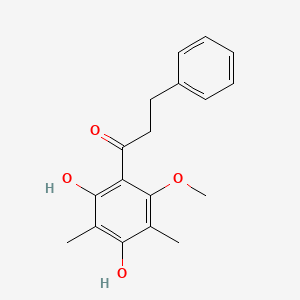
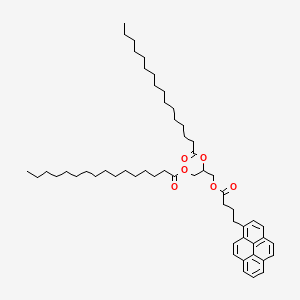
![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)
